N-tert-butyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-tert-butyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core. Key structural attributes include:
- Triazolopyrimidinone scaffold: A fused bicyclic system with a triazole and pyrimidine ring, critical for binding to biological targets like viral proteins .
- 3-Ethyl substituent: Enhances hydrophobic interactions and modulates antiviral activity .
This compound belongs to a class of triazolopyrimidinones studied for antiviral applications, particularly against the Chikungunya virus (CHIKV) .
Properties
IUPAC Name |
N-tert-butyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-5-18-10-9(15-16-18)11(20)17(7-13-10)6-8(19)14-12(2,3)4/h7H,5-6H2,1-4H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNVFQERUXAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC(C)(C)C)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a triazole-pyrimidine core. Its molecular formula is with a molecular weight of approximately 250.31 g/mol. The compound is characterized by the presence of both a tert-butyl group and a triazole ring, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The synthetic pathway often includes cyclization steps that form the triazole and pyrimidine rings.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole-pyrimidine moiety exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-tert-butyl-2-{3-ethyl... | MCF7 | 4.24 | Thymidylate synthase inhibition |
| Other derivatives | A549 | 26.00 | Induction of apoptosis |
Research indicates that N-tert-butyl derivatives can inhibit tumor growth by targeting enzymes involved in nucleotide synthesis and promoting apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays against various pathogens:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These results highlight the potential of this compound as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis or function .
The biological activity of N-tert-butyl-2-{3-ethyl... can be attributed to its interaction with specific biological targets:
- Thymidylate Synthase Inhibition : This is crucial for DNA synthesis; compounds that inhibit this enzyme can effectively reduce cancer cell proliferation.
- Antimicrobial Mechanisms : The triazole ring enhances the compound's ability to penetrate bacterial membranes and interfere with metabolic processes.
Case Studies
A notable study evaluated various derivatives of triazole-pyrimidine compounds for their anticancer effects:
- Study Design : A series of synthesized compounds were tested against multiple cancer cell lines including MCF7 and A549.
- Findings : The most potent compounds exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin and 5-fluorouracil.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Triazolopyrimidinone derivatives exhibit diverse biological activities depending on substituents. Key analogues include:
*Calculated based on structural analysis.
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility : Aryl-substituted derivatives () may exhibit lower aqueous solubility due to aromatic rings, whereas alkyl groups (ethyl, methyl) offer a balance between solubility and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
